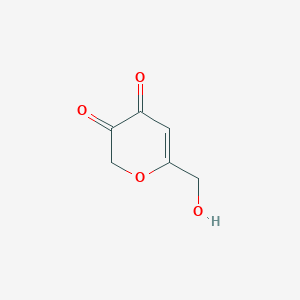
2H-Pyran-3,4-dione, 6-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3,4-dione, 6-(hydroxymethyl)- is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Applications
While specific applications for 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- are not well-documented, pyran derivatives generally have roles in:
- Organic Synthesis: Pyrans are used as intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.
- Biological Activities: Some pyran derivatives have shown biological activities such as antimicrobial, antiviral, or anticancer properties.
- Chemical Reagents: Pyrans can act as reagents in various chemical reactions due to their reactive functional groups.
Organic Synthesis
Pyran derivatives are versatile building blocks in organic synthesis. They can undergo various transformations, such as ring-opening reactions or condensations, to form more complex structures.
Biological Activities
Although specific biological activities of 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- are not reported, related compounds have shown potential in medicinal chemistry. For instance, some pyran derivatives have been studied for their antimicrobial or anticancer properties.
Chemical Reagents
The hydroxymethyl group in 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- could serve as a reactive site for further functionalization, making it useful in the synthesis of more complex molecules.
Case Studies and Research Findings
Unfortunately, there are no specific case studies or detailed research findings directly related to 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- . However, studies on similar pyran derivatives provide insights into their potential applications:
Propriétés
Numéro CAS |
651024-93-0 |
|---|---|
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
6-(hydroxymethyl)pyran-3,4-dione |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,7H,2-3H2 |
Clé InChI |
YKEKHNWEUINKJV-UHFFFAOYSA-N |
SMILES |
C1C(=O)C(=O)C=C(O1)CO |
SMILES canonique |
C1C(=O)C(=O)C=C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















